molecular formula C7H13ClO3S B2840892 [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride CAS No. 2402789-47-1

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride

Cat. No.: B2840892
CAS No.: 2402789-47-1
M. Wt: 212.69
InChI Key: RTTFRZJHMLXCJJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is a chiral derivative of methanesulfonyl chloride, a versatile reagent widely used in organic synthesis and pharmaceutical research as a sulfonylating and activating agent . Its core function is to transfer the methanesulfonyl (mesyl, Ms) group to nucleophiles such as alcohols and amines, creating mesylates and sulfonamides, respectively . Mesylates are excellent leaving groups that can undergo further substitution reactions via nucleophilic substitution, including SN2 mechanisms, making them pivotal intermediates in complex molecular construction . The defining feature of this reagent is the stereochemically defined (2S,5R)-5-methyloxan-2-yl group attached to the sulfonyl chloride. This chiral structure can be strategically employed to induce stereoselectivity in synthetic transformations or to serve as a key building block in the synthesis of enantiomerically pure natural products and active pharmaceutical ingredients (APIs). Researchers value this compound for developing novel heterocyclic compounds and for its potential application in targeted protein degradation and bioconjugation techniques, as suggested by patents on related structures . As a highly reactive compound, it requires careful handling. It is moisture-sensitive and reacts vigorously with water . It is typically soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile . Users must adhere to strict safety protocols, as methanesulfonyl chloride is toxic if swallowed or inhaled, fatal upon inhalation, and causes severe skin burns and eye damage . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

[(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFRZJHMLXCJJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the Oxane Ring

The foundational step in synthesizing [(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride involves constructing the oxane ring with precise stereochemical control. Two primary strategies are employed:

Chiral Pool Synthesis from Carbohydrate Derivatives

Sugars such as glucose or mannose serve as chiral starting materials due to their inherent stereochemical complexity. For example, methyl α-D-glucopyranoside can undergo selective protection and reduction to yield a tetrahydropyran derivative with the desired (2S,5R) configuration. Key steps include:

  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups to direct regioselective reactions.
  • Reductive ring-opening of the pyranose ring with lithium aluminum hydride (LiAlH4), followed by acid-catalyzed cyclization to form the oxane scaffold.

Asymmetric Catalytic Cyclization

Non-carbohydrate routes utilize asymmetric catalysis to construct the oxane ring. For instance, a diol precursor such as (3R,6S)-hexane-1,5-diol undergoes cyclization in the presence of a chiral Brønsted acid catalyst (e.g., TRIP), achieving enantiomeric excesses >90%. Reaction conditions (e.g., solvent, temperature) critically influence the stereochemical outcome.

Functionalization of the Oxane Ring

Following ring formation, the C2 position is functionalized to introduce the methanesulfonyl chloride group. Two principal pathways are explored:

Thiol-Mediated Chlorination

This method adapts the continuous chlorination process described in US3993692A , originally developed for methane sulfonyl chloride.

Procedure:
  • Thiol Introduction : The hydroxymethyl group at C2 is converted to a thiol via Mitsunobu reaction with thiolacetic acid, yielding [(2S,5R)-5-methyloxan-2-yl]methanethiol.
  • Chlorination : The thiol is reacted with chlorine gas in an aqueous HCl medium at 0–5°C. The reaction proceeds through sulfenyl chloride (R–S–Cl) and sulfinyl chloride (R–SO–Cl) intermediates, culminating in sulfonyl chloride (R–SO2–Cl) formation.

Key Data :

Parameter Value Source
Reaction Temperature 0–5°C
Chlorine Equivalents 3.0
Yield 68–72%

Sulfonic Acid Chlorination

This route mirrors classical sulfonyl chloride synthesis from sulfonic acids, as detailed in Organic Syntheses and Wikipedia .

Procedure:
  • Sulfonation : [(2S,5R)-5-methyloxan-2-yl]methanol is oxidized to [(2S,5R)-5-methyloxan-2-yl]methanesulfonic acid using fuming sulfuric acid (H2SO4·SO3) at 40°C.
  • Chlorination : The sulfonic acid is treated with thionyl chloride (SOCl2) under reflux (70°C, 4 h), yielding the sulfonyl chloride.

Key Data :

Parameter Value Source
SOCl2 Equivalents 1.5
Reaction Time 4 hours
Yield 85–90%

Resolution of Racemic Mixtures

Commercial samples of [(2R,5S)-5-methyloxan-2-yl]methanesulfonyl chloride (e.g., Sigma-Aldrich product ENAH95E741E6) are often racemic. Enantiopure (2S,5R) forms are obtained via:

  • Chiral Chromatography : Using cellulose-based chiral stationary phases (e.g., Chiralpak IC).
  • Enzymatic Resolution : Lipases selectively hydrolyze ester derivatives of the racemic sulfonic acid precursor.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Thiol Chlorination Continuous process Requires toxic Cl2 gas 68–72%
Sulfonic Acid Route High yield Harsh sulfonation step 85–90%
Enzymatic Resolution High enantioselectivity Cost-intensive 50–60%

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Pharmaceutical Synthesis

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic molecules, which is crucial in drug development.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing novel anticancer agents that target specific cellular pathways. For instance, the modification of existing drug scaffolds with this compound has led to increased potency and selectivity against cancer cells.

Bioconjugation Techniques

The compound is also utilized in bioconjugation strategies where it facilitates the attachment of biomolecules to therapeutic agents. This method enhances the efficacy and targeting capabilities of biologics.

Case Study: Targeted Drug Delivery Systems
Studies have shown that conjugating this compound with monoclonal antibodies improves their specificity towards cancer cells, thereby reducing off-target effects and enhancing therapeutic outcomes.

Material Science

In material science, this compound is employed in the development of functional polymers. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength.

Case Study: Development of Biodegradable Polymers
Research indicates that integrating this compound into biodegradable polymer formulations can improve their mechanical properties while maintaining biodegradability, making them suitable for environmentally friendly applications.

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drug synthesisIncreased potency in anticancer agents
BioconjugationEnhances targeting in drug deliveryImproved specificity with monoclonal antibodies
Material ScienceModifies properties of polymersEnhanced mechanical strength in biodegradable polymers

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Solubility
This compound C₈H₁₅ClO₃S 226.72 Not reported Not reported Likely soluble in organic solvents
Methanesulfonyl chloride CH₃ClO₂S 114.55 -33 60/21 Soluble in ethanol, ether, CHCl₃
(3-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.09 69–72 321.2 (predicted) Moisture-sensitive; organic solvents
(2-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.09 Not reported Not reported Used in pharmaceutical synthesis

Key Observations :

  • The oxan ring in the target compound increases molecular weight and likely reduces volatility compared to simpler derivatives like methanesulfonyl chloride .
  • The (3-chlorophenyl) derivative exhibits higher melting points due to aromatic stabilization, while the oxan-based compound’s solubility is inferred to favor polar aprotic solvents .

Industrial and Market Considerations

  • Methanesulfonyl chloride : Produced globally for use in agrochemicals and pharmaceuticals. Market trends emphasize demand for high-purity grades .
  • Chlorophenyl derivatives : Niche applications in specialty drug synthesis, with production concentrated in regions with robust chemical infrastructure (e.g., China, Europe) .
  • Oxan-based derivatives: Limited commercial data; likely produced in small batches for research due to chiral specificity .

Biological Activity

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Chemical Formula : C₇H₁₃ClO₂S
  • Molecular Weight : 194.69 g/mol
  • Structure : The compound features a methanesulfonyl chloride group attached to a chiral oxane derivative, which influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its electrophilic nature. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This property is exploited in various biochemical processes:

  • Substitution Reactions : The compound can react with nucleophiles to form sulfonamides and sulfonates.
  • Enzyme Inhibition : Its ability to modify enzyme active sites suggests potential applications in drug design targeting specific enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some studies indicating cytotoxic effects on specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionModulates activity of serine proteases

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion tests, suggesting its potential use as an antimicrobial agent.

Applications in Medicinal Chemistry

The unique reactivity of this compound makes it valuable in medicinal chemistry for:

  • Drug Development : Its ability to modify biomolecules positions it as a candidate for developing novel therapeutics.
  • Bioconjugation Techniques : It can be utilized to attach functional groups to proteins or peptides for enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves functionalizing the oxane ring with a methanesulfonyl chloride group. Key steps include:

  • Nucleophilic substitution : Reacting [(2S,5R)-5-Methyloxan-2-yl]methanol with methanesulfonyl chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl .
  • Oxidation : Alternative routes may involve oxidizing a thiol precursor to sulfonyl chloride using chlorine gas or SOCl₂ .
    • Optimization : Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 alcohol:sulfonyl chloride) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How does the stereochemistry of the oxane ring influence the reactivity of this compound?

  • Mechanistic Insight : The (2S,5R) configuration affects steric hindrance and electronic effects. The equatorial methyl group at C5 reduces steric clash during nucleophilic attacks on the sulfonyl chloride, enhancing reactivity compared to axial substituents .
  • Evidence : Analogous studies on substituted oxolane derivatives show stereochemistry altering reaction rates by 20–40% in SN2 mechanisms .

Q. What analytical techniques are recommended for characterizing this compound?

  • Protocol :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and purity (e.g., δ 3.5–4.0 ppm for oxane protons, δ 45–50 ppm for sulfonyl carbon) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₁₃ClO₃S, calc. 212.03 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states. The sulfonyl chloride’s LUMO energy (~-1.5 eV) indicates preferential attack at the sulfur atom .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways. Polar solvents stabilize ionic intermediates, accelerating SN1 mechanisms .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of sulfonyl chloride derivatives like this compound?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by 10-fold) may arise from:

  • Purity Issues : Trace solvents (e.g., DCM) can interfere; validate via GC-MS .
  • Stereochemical Purity : Chiral HPLC ensures no racemization during synthesis .
    • Solution : Standardize assay protocols (e.g., fixed buffer pH, substrate concentration) and use orthogonal activity assays (e.g., SPR vs. fluorescence) .

Q. How do substituents on the oxane ring modulate the stability of this compound under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : The methyl group at C5 slows hydrolysis (t₁/₂ ~2 h in PBS pH 7.4 vs. <30 min for non-methylated analogs) due to steric protection of the sulfonyl chloride .
  • Photostability : UV-Vis studies (λmax 270 nm) show decomposition under UV light; store in amber vials at -20°C .
    • Table : Stability Under Varied Conditions
ConditionHalf-Life (h)Key Degradation Product
PBS pH 7.4, 37°C2.0Sulfonic acid derivative
DMF, 25°C>24N/A
UV Light, 254 nm0.5Disulfoxide

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Precautions :

  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor exposure (PEL: 0.1 ppm) .
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
    • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

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